3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide is a synthetic organic compound that features a fluorophenyl group, a methoxyphenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Tetrahydropyran Ring Formation: The tetrahydropyran ring can be synthesized via acid-catalyzed cyclization of appropriate diols.
Amide Bond Formation: The final step involves coupling the fluorophenyl intermediate with the tetrahydropyran derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions might target the amide bond, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or advanced materials.
Biology
Biologically, it might be investigated for its potential as a drug candidate, given its structural features that are common in bioactive molecules.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group might participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- 3-(2-bromophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide might confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro or bromo analogs.
For precise and detailed information, consulting specific scientific literature or databases is recommended
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3/c1-26-19-9-7-18(8-10-19)22(12-14-27-15-13-22)16-24-21(25)11-6-17-4-2-3-5-20(17)23/h2-5,7-10H,6,11-16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPRHIDNAXDSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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